![molecular formula C28H38N2O2S2 B12870574 (E)-4,4'-Bis(2-ethylhexyl)-[6,6'-bithieno[3,2-b]pyrrolylidene]-5,5'(4H,4'H)-dione](/img/structure/B12870574.png)
(E)-4,4'-Bis(2-ethylhexyl)-[6,6'-bithieno[3,2-b]pyrrolylidene]-5,5'(4H,4'H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4,4’-Bis(2-ethylhexyl)-[6,6’-bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its bithieno[3,2-b]pyrrolylidene core, which is functionalized with 2-ethylhexyl groups. The presence of these groups enhances its solubility and processability, making it a valuable material for research and industrial applications.
Preparation Methods
The synthesis of (E)-4,4’-Bis(2-ethylhexyl)-[6,6’-bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dione typically involves multiple steps, including the formation of the bithieno[3,2-b]pyrrolylidene core and subsequent functionalization with 2-ethylhexyl groupsThe reaction conditions usually involve the use of strong bases and organic solvents to facilitate the alkylation process .
Chemical Reactions Analysis
(E)-4,4’-Bis(2-ethylhexyl)-[6,6’-bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of sulfone derivatives, while reduction reactions can yield thiol derivatives .
Scientific Research Applications
This compound has garnered significant interest in scientific research due to its potential applications in various fields. In chemistry, it is used as a building block for the synthesis of advanced materials, including conjugated polymers and organic semiconductors. In biology, it has been explored for its potential as a bioactive molecule with applications in drug discovery and development. In the field of medicine, it is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities. Additionally, in industry, it is used in the development of organic photovoltaic devices and other electronic applications .
Mechanism of Action
The mechanism of action of (E)-4,4’-Bis(2-ethylhexyl)-[6,6’-bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dione involves its interaction with specific molecular targets and pathways. The compound’s bithieno[3,2-b]pyrrolylidene core is known to interact with electron-rich and electron-deficient sites, facilitating various chemical reactions. The 2-ethylhexyl groups enhance its solubility and facilitate its interaction with biological membranes, potentially leading to its bioactive properties. The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling pathways and enzyme activities .
Comparison with Similar Compounds
(E)-4,4’-Bis(2-ethylhexyl)-[6,6’-bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dione can be compared with other similar compounds, such as 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene and 2-ethylhexyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate. These compounds share structural similarities, including the presence of bithieno or thiophene cores and 2-ethylhexyl functional groups. (E)-4,4’-Bis(2-ethylhexyl)-[6,6’-bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dione is unique due to its specific bithieno[3,2-b]pyrrolylidene core, which imparts distinct electronic and chemical properties. This uniqueness makes it a valuable compound for specialized applications in materials science and organic electronics .
Properties
Molecular Formula |
C28H38N2O2S2 |
|---|---|
Molecular Weight |
498.7 g/mol |
IUPAC Name |
(6E)-4-(2-ethylhexyl)-6-[4-(2-ethylhexyl)-5-oxothieno[3,2-b]pyrrol-6-ylidene]thieno[3,2-b]pyrrol-5-one |
InChI |
InChI=1S/C28H38N2O2S2/c1-5-9-11-19(7-3)17-29-21-13-15-33-25(21)23(27(29)31)24-26-22(14-16-34-26)30(28(24)32)18-20(8-4)12-10-6-2/h13-16,19-20H,5-12,17-18H2,1-4H3/b24-23+ |
InChI Key |
YKCLTASMTUUJCT-WCWDXBQESA-N |
Isomeric SMILES |
CCCCC(CC)CN1C2=C(/C(=C\3/C4=C(C=CS4)N(C3=O)CC(CC)CCCC)/C1=O)SC=C2 |
Canonical SMILES |
CCCCC(CC)CN1C2=C(C(=C3C4=C(C=CS4)N(C3=O)CC(CC)CCCC)C1=O)SC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4S,4'S)-2,2'-((R)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4-isopropyl-4,5-dihydrooxazole)](/img/structure/B12870494.png)
![5H-Pyrrolo[1,2-c]imidazol-7(6H)-one oxime](/img/structure/B12870510.png)
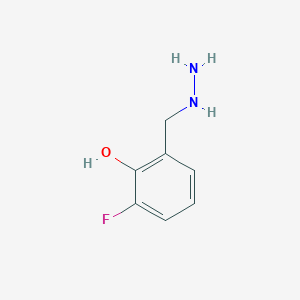
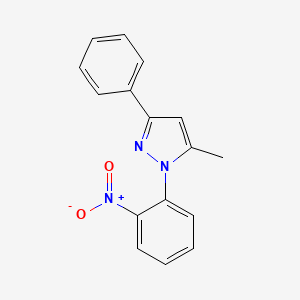
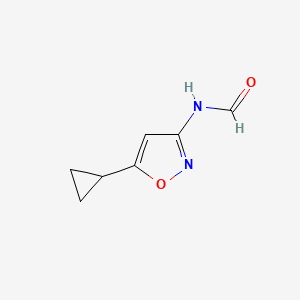
![1-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12870529.png)
![5-Methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic acid](/img/structure/B12870533.png)
![3-(Thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12870534.png)
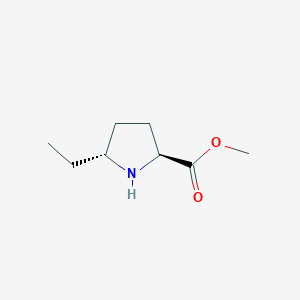
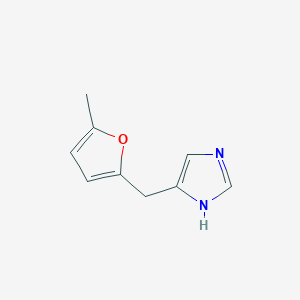
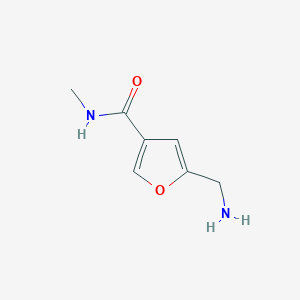
![2-Chlorobenzo[d]oxazole-4-carboxamide](/img/structure/B12870558.png)
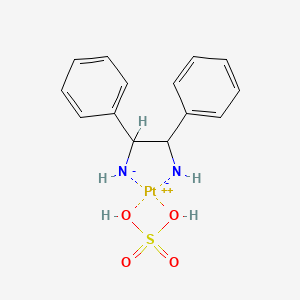
![(1S,3R,4S,5S)-4-chloro-3-[(1R)-1,3-dihydroxy-2,2-dimethylcyclopropyl]-6,6-dimethyl-2-oxabicyclo[3.1.0]hexane-1,5-diol](/img/structure/B12870562.png)
